Cas no 2751610-75-8 (1-(3-Aminooxetan-3-YL)ethan-1-OL)

1-(3-Aminooxetan-3-YL)ethan-1-OL 化学的及び物理的性質
名前と識別子
-
- EN300-33261689
- 1-(3-AMINOOXETAN-3-YL)ETHAN-1-OL
- AT32260
- 2751610-75-8
- 3-Oxetanemethanol, 3-amino-α-methyl-
- 1-(3-Aminooxetan-3-YL)ethan-1-OL
-
- MDL: MFCD32843761
- インチ: 1S/C5H11NO2/c1-4(7)5(6)2-8-3-5/h4,7H,2-3,6H2,1H3
- InChIKey: XNLRHJWZAOTUTI-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C)O)(C1)N
計算された属性
- せいみつぶんしりょう: 117.078978594g/mol
- どういたいしつりょう: 117.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 90.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 55.5Ų
じっけんとくせい
- 密度みつど: 1.158±0.06 g/cm3(Predicted)
- ふってん: 198.4±25.0 °C(Predicted)
- 酸性度係数(pKa): 14?+-.0.20(Predicted)
1-(3-Aminooxetan-3-YL)ethan-1-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33261689-0.1g |
1-(3-aminooxetan-3-yl)ethan-1-ol |
2751610-75-8 | 95% | 0.1g |
$376.0 | 2023-09-04 | |
Enamine | EN300-33261689-10.0g |
1-(3-aminooxetan-3-yl)ethan-1-ol |
2751610-75-8 | 95% | 10g |
$4667.0 | 2023-06-02 | |
Enamine | EN300-33261689-0.25g |
1-(3-aminooxetan-3-yl)ethan-1-ol |
2751610-75-8 | 95% | 0.25g |
$538.0 | 2023-09-04 | |
Enamine | EN300-33261689-1.0g |
1-(3-aminooxetan-3-yl)ethan-1-ol |
2751610-75-8 | 95% | 1g |
$1086.0 | 2023-06-02 | |
1PlusChem | 1P028YAV-250mg |
1-(3-aminooxetan-3-yl)ethan-1-ol |
2751610-75-8 | 95% | 250mg |
$727.00 | 2024-05-07 | |
Aaron | AR028YJ7-100mg |
1-(3-aminooxetan-3-yl)ethan-1-ol |
2751610-75-8 | 95% | 100mg |
$542.00 | 2025-02-17 | |
Aaron | AR028YJ7-5g |
1-(3-aminooxetan-3-yl)ethan-1-ol |
2751610-75-8 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Aaron | AR028YJ7-250mg |
1-(3-aminooxetan-3-yl)ethan-1-ol |
2751610-75-8 | 95% | 250mg |
$765.00 | 2025-02-17 | |
Aaron | AR028YJ7-50mg |
1-(3-aminooxetan-3-yl)ethan-1-ol |
2751610-75-8 | 95% | 50mg |
$372.00 | 2025-02-17 | |
1PlusChem | 1P028YAV-5g |
1-(3-aminooxetan-3-yl)ethan-1-ol |
2751610-75-8 | 95% | 5g |
$3952.00 | 2024-05-07 |
1-(3-Aminooxetan-3-YL)ethan-1-OL 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
1-(3-Aminooxetan-3-YL)ethan-1-OLに関する追加情報
Professional Introduction to Compound with CAS No. 2751610-75-8 and Product Name: 1-(3-Aminooxetan-3-YL)ethan-1-OL
The compound with the CAS number 2751610-75-8 and the product name 1-(3-Aminooxetan-3-YL)ethan-1-OL represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular innovation. The presence of an oxetane ring and an amine functional group makes it a versatile intermediate for synthesizing complex molecules, particularly in the design of bioactive agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, which are known for their diverse biological activities and structural stability. The oxetane moiety, a three-membered cyclic ether, is particularly noteworthy for its ability to enhance the solubility and bioavailability of therapeutic agents. This feature has made oxetane derivatives valuable candidates for drug discovery programs targeting various diseases, including neurological disorders and inflammatory conditions.
The amine group in 1-(3-Aminooxetan-3-YL)ethan-1-OL further contributes to its chemical reactivity, enabling the formation of amide, urea, and other pharmacophoric structures essential for drug design. Researchers have leveraged this reactivity to develop novel scaffolds that exhibit improved pharmacokinetic profiles compared to traditional small-molecule drugs. For instance, studies have demonstrated that oxetane-based compounds can modulate enzyme activity and receptor binding with high specificity, making them promising leads for therapeutic intervention.
Recent advancements in computational chemistry have accelerated the process of identifying promising candidates like 1-(3-Aminooxetan-3-YL)ethan-1-OL. Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic applications. These computational studies have complemented experimental efforts, allowing researchers to optimize the compound's structure for enhanced efficacy and reduced toxicity.
The synthesis of 1-(3-Aminooxetan-3-YL)ethan-1-OL involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the oxetane ring is achieved through ring-closing metathesis or other cycloaddition reactions, while the amine functionality is typically incorporated via nucleophilic substitution or reduction reactions. These synthetic strategies have been refined over the years to ensure high yields and purity, which are critical for pharmaceutical applications.
In clinical research, derivatives of 1-(3-Aminooxetan-3-YL)ethan-1-OL have shown promise in preclinical models as potential treatments for conditions such as pain management and neurodegenerative diseases. The ability of oxetane derivatives to cross the blood-brain barrier has opened new avenues for developing central nervous system (CNS) drugs. Additionally, their stability under physiological conditions makes them suitable for formulation into oral or injectable medications.
The versatility of 1-(3-Aminooxetan-3-YL)ethan-1-OL extends beyond pharmaceutical applications. In material science, oxetane-based compounds have been explored as monomers or additives to improve the properties of polymers and coatings. Their ability to enhance mechanical strength and thermal stability has made them valuable in industrial settings where performance under harsh conditions is paramount.
As research continues to uncover new applications for 1-(3-Aminooxetan-3-YL)ethan-1-OL, collaborations between academic institutions and pharmaceutical companies are becoming increasingly important. These partnerships facilitate the translation of laboratory discoveries into market-ready products, ensuring that innovative compounds like this one reach patients in need. The growing interest in oxetane derivatives underscores their significance as building blocks for future generations of therapeutics.
The regulatory landscape also plays a crucial role in advancing compounds such as 1-(3-Aminooxetan-3-YL)ethan-1-OL into clinical use. Regulatory agencies require rigorous testing to demonstrate safety and efficacy before approving new drugs. However, the unique properties of oxetane-based compounds may offer advantages in regulatory pathways due to their well-documented biocompatibility and low toxicity profiles.
In conclusion, 1-(3-Aminooxetan-3-YL)ethan-1-OL (CAS No. 2751610-75-8) exemplifies the intersection of innovation and practicality in chemical biology. Its structural features make it a valuable intermediate for drug development, while its potential applications span multiple industries. As research progresses, this compound will likely continue to inspire new discoveries that benefit human health and technological advancement.
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